molecular formula C10H8ClNO2 B8657636 2-(1-Chloroethyl)-4H-3,1-benzoxazin-4-one CAS No. 89441-13-4

2-(1-Chloroethyl)-4H-3,1-benzoxazin-4-one

Cat. No. B8657636
M. Wt: 209.63 g/mol
InChI Key: DTGJFDPCOHJEBM-UHFFFAOYSA-N
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Patent
US04736033

Procedure details

17.47 ml of 2-chloropropionic acid chloride were added with stirring at room temperature to a solution of 10.3 g of 2-amino-benzoic acid in 20 ml of toluene and the mixture was progressively heated to 65° C. during which a mass was formed and gas disengaged and the mixture fluidized. The mixture was held at reflux for 90 minutes and was evaporated to dryness under reduced pressure. The residue was empasted with petroleum ether (b.p.=60° to 80° C.), was iced and vacuum filtered. The product was washed and dried under reduced pressure at 50° C. to obtain 14.45 g of 2-(1-chloroethyl)-4H-3,1-benzoxazine-4-one melting at 90° C.
Quantity
17.47 mL
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([CH3:6])[C:3](Cl)=[O:4].[NH2:7][C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](O)=[O:11]>C1(C)C=CC=CC=1>[Cl:1][CH:2]([C:3]1[O:4][C:10](=[O:11])[C:9]2[CH:13]=[CH:14][CH:15]=[CH:16][C:8]=2[N:7]=1)[CH3:6]

Inputs

Step One
Name
Quantity
17.47 mL
Type
reactant
Smiles
ClC(C(=O)Cl)C
Step Two
Name
Quantity
10.3 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness under reduced pressure
FILTRATION
Type
FILTRATION
Details
vacuum filtered
WASH
Type
WASH
Details
The product was washed
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 50° C.

Outcomes

Product
Name
Type
product
Smiles
ClC(C)C1=NC2=C(C(O1)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 14.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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